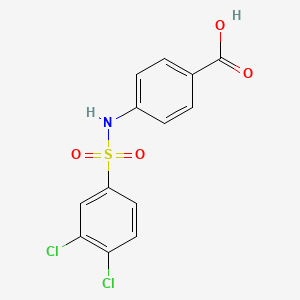

4-(3,4-Dichlorobenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

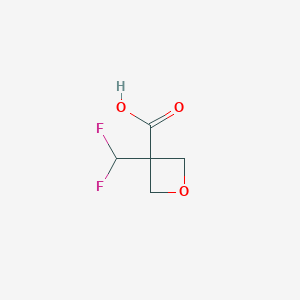

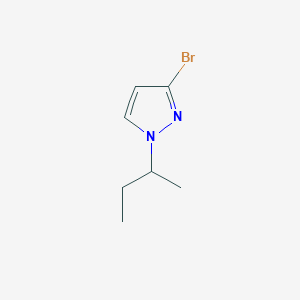

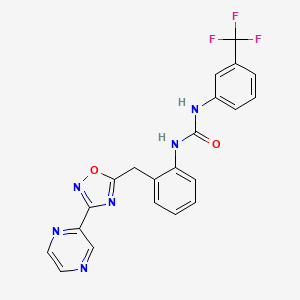

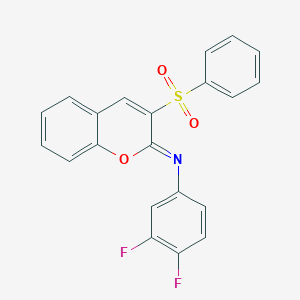

“4-(3,4-Dichlorobenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 328106-71-4 . Its IUPAC name is 4-{[(3,4-dichlorophenyl)sulfonyl]amino}benzoic acid . The molecular weight of this compound is 346.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H9Cl2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

4-(3,4-Dichlorobenzenesulfonamido)benzoic acid and similar derivatives have been explored as carbonic anhydrase inhibitors, particularly in the context of treating glaucoma. Studies demonstrate that these compounds, when reacted with amino acids or dipeptides, yield derivatives with low nanomolar affinity for carbonic anhydrase II and IV isozymes. This has implications for aqueous humor secretion in the eye, suggesting potential for use as antiglaucoma agents (Mincione et al., 2001).

Phase Behavior in Pharmaceutical Research

Benzoic acid, a model compound for drug substances, has close structural relevance to this compound. Studies in pharmaceutical research focus on the phase behavior of benzoic acid and its mixtures with water and organic solvents. This includes understanding stability and solubility, essential for process design in drug development (Reschke et al., 2016).

Synthesis of Bio-Potent Sulfonamides

Some derivatives of 4-(substituted phenylsulfonamido)benzoic acids, including those related to this compound, have been synthesized for potential antimicrobial applications. This involves condensation reactions under ultrasound irradiation conditions, producing sulfonamides with significant yields and antimicrobial properties (Dineshkumar & Thirunarayanan, 2019).

Environmental Impact and Removal Strategies

Research into benzoic acid and its derivatives, including chlorobenzoic acids, has extended into environmental science. This includes studies on their occurrence and impact in ecosystems, as well as methods for their removal, such as through the use of molecularly imprinted polymers and graphene oxide composites (Das et al., 2021).

Synthesis and Antibacterial Activity

The synthesis of novel vanillic acid hybrid derivatives, related to benzoic acid derivatives, has shown potential in antibacterial activity. This indicates a broader scope for the use of benzoic acid derivatives in developing new chemotherapeutic agents (Satpute et al., 2019).

Other Relevant Studies

There are other studies that focus on different aspects of benzoic acid derivatives, including their role in catalytic reactions, photodecomposition, and their influence on luminescent properties in coordination compounds (Miura et al., 1998), (Crosby & Leitis, 1969), (Sivakumar et al., 2010).

Mécanisme D'action

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects.

Propriétés

IUPAC Name |

4-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXULSULDRDBOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)

![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)